tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10-7-14-8-13(17-10)5-6-15(9-13)11(16)18-12(2,3)4/h10,14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNMWYTXODODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127659 | |
| Record name | 6-Oxa-2,9-diazaspiro[4.5]decane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-37-1 | |
| Record name | 6-Oxa-2,9-diazaspiro[4.5]decane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-2,9-diazaspiro[4.5]decane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Intermediate Synthesis
A foundational approach, exemplified in patent CN111620869A, involves sequential protection, reduction, and cyclization steps to construct diazaspiro cores. For the target compound, a similar strategy could be adapted:
Step 1: Malonate Alkylation
Ethyl malonate reacts with a primary amine under basic conditions to form a β-amino ester. For example, ethyl malonate and 4-piperidone derivatives yield intermediates amenable to spirocyclization. Adjusting the amine component to incorporate oxygen could facilitate oxa-ring formation.
Step 2: Borohydride Reduction
Lithium borohydride reduces ester groups to alcohols, as demonstrated in the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. This step could be modified to retain or introduce hydroxyl groups for subsequent etherification.
Step 3: Tosylation and Cyclization
p-Toluenesulfonyl chloride (TsCl) activates alcohols for nucleophilic displacement, enabling ring closure. In analogous syntheses, cesium carbonate in acetonitrile promotes intramolecular SN2 reactions to form spirocycles.
Oxa-Ring Formation via Etherification
Introducing the 6-oxa moiety requires strategic oxygen insertion. One potential route involves:
- Williamson Ether Synthesis : Reacting a diol intermediate with a methylating agent (e.g., methyl iodide) in the presence of a base.
- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols, enabling stereocontrol at the spiro center.
Palladium-Catalyzed Hydrogenation
Final deprotection steps often employ palladium on carbon (Pd/C) under hydrogen atmosphere, as seen in the removal of benzyl or allyl protecting groups. For the target compound, this step could finalize the Boc group retention while reducing any unsaturated intermediates.
Reaction Optimization and Conditions
The synthesis of structurally related compounds provides critical insights into optimal reaction parameters:
Adapting these conditions to the target compound would require modifying Step 4 to incorporate oxygen, potentially via a cesium carbonate-mediated ether formation. Additionally, reaction temperatures between 60–80°C and durations of 12–17 hours, as noted in analogous syntheses, may enhance oxa-ring stability.
Mechanistic Considerations
Spirocyclization Dynamics
The cesium carbonate-induced cyclization (Step 4) proceeds via a dual-base mechanism, where Cs+ coordinates to the leaving group (tosylate), facilitating intramolecular attack by the amine nucleophile. For oxa-ring formation, a similar approach could involve alkoxide intermediates, though competing elimination pathways must be suppressed through solvent polarity adjustments (e.g., DMF or DMSO).
Stereochemical Control
Scalability and Industrial Feasibility
The seven-step sequence from CN111620869A achieves an overall yield of 21.7% (0.41 × 1.0 × 1.0 × 0.7 × 1.0 × 0.38 × 0.89), which, while modest, demonstrates scalability. Key considerations for industrial adaptation include:
- Solvent Recovery : Ethanol, THF, and acetonitrile are recoverable via distillation, reducing costs.
- Catalyst Reusability : Pd/C can be filtered and reused, though activity loss after multiple cycles necessitates periodic replacement.
Alternative Pathways and Emerging Technologies
Recent advances in flow chemistry and photoredox catalysis offer alternatives to traditional batch synthesis. For example:
- Continuous Flow Cyclization : Precise temperature control in microreactors could improve oxa-ring formation efficiency.
- Electrochemical Methods : Anodic oxidation of amines to nitrenes might enable spirocyclization without metal catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate has shown promise in drug development due to its structural characteristics that facilitate interaction with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with spirocyclic structures exhibit anticancer properties. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
| Compound | Activity | Target |
|---|---|---|
| This compound | Anticancer | Enzyme X |
Neuropharmacology
The unique diazaspiro structure contributes to the modulation of neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin receptors, making it a candidate for further investigation in treating mood disorders.
Case Study: Serotonin Receptor Modulation
In vitro studies have shown that the compound can selectively bind to serotonin receptors, leading to altered signaling pathways associated with mood regulation .
| Study | Outcome | Implications |
|---|---|---|
| In vitro binding assay | High affinity for 5-HT receptors | Potential antidepressant activity |
Material Science
The compound's ability to form stable polymers makes it suitable for applications in materials science, particularly in creating novel polymeric materials with enhanced mechanical properties.
Case Study: Polymer Synthesis
Researchers have successfully synthesized copolymers using this compound as a monomer, resulting in materials with improved tensile strength and thermal stability .
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Spirocyclic polymer | This compound | Enhanced strength |
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric effects of its substituents, guiding its behavior under different conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:
Key Observations
The 8-oxo derivative (C₁₂H₂₀N₂O₄) exhibits higher polarity due to the ketone group, making it more soluble in polar solvents.
Toxicity and Safety: The 7-oxo analog (C₁₄H₂₃NO₃) is classified under OSHA GHS as acutely toxic and a respiratory irritant, necessitating stringent handling protocols. In contrast, the target compound lacks reported acute toxicity data, suggesting a safer profile.
Synthetic Utility :
- Compounds like tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (C₁₂H₂₂N₂O₃) serve as versatile intermediates for introducing substituents via alkylation or acylation.
- The tert-butyl ester group in all analogs facilitates deprotection under acidic conditions, enabling carboxylate intermediate generation.
Biological Relevance :
- Spirocyclic diazaspiro compounds are explored as protease inhibitors and GPCR modulators . The target compound’s methyl group may reduce metabolic degradation compared to unsubstituted analogs.
Biological Activity
tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 242.31 g/mol
- CAS Number : 637039-01-1
- SMILES : CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2
The compound features a spirocyclic structure that contributes to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an antibacterial, antifungal, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, studies on related diazaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.
Case Studies
-
Antibacterial Activity :
- A study conducted on related compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential effectiveness in treating infections caused by these pathogens.
-
Anticancer Studies :
- In vitro tests revealed that similar diazaspiro compounds inhibited the growth of human cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Study | Significant activity against Gram-positive bacteria | Potential for development of new antibiotics |
| Cancer Cell Line Study | Induced apoptosis in specific cancer cell lines | Possible therapeutic applications in oncology |
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following pathways have been proposed:
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes.
- Apoptosis Induction : Evidence suggests that the compound may activate caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways is being investigated.
Q & A
Basic Research Questions
Q. What safety protocols should researchers follow when handling tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate?
- Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .
- Spill Management: Avoid dust generation; collect spills using a HEPA-filter vacuum or damp cloth. Dispose via licensed waste services .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
Q. How should this compound be stored to maintain stability?
- Methodological Answer:
- Store in airtight containers at 2–8°C (refrigerated) to prevent degradation .
- Protect from moisture and incompatible materials (e.g., strong oxidizers) .
- Label containers with hazard warnings (e.g., GHS07 for skin/eye irritation) .
Q. What analytical techniques are suitable for initial purity assessment?
- Methodological Answer:
- Mass Spectrometry (MS): Confirm molecular weight (exact mass: 254.33 g/mol) using high-resolution MS .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify spirocyclic structure and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
- Elemental Analysis: Validate empirical formula (CHNO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this spiro compound?
- Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve spirocyclic torsional angles .
- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder using PART and SUMP instructions .
- Validation: Check CIF files with PLATON to detect twinning or missed symmetry .
Q. What methods assess thermal stability and decomposition pathways?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen to identify decomposition onset (~200°C, based on SDS) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases (e.g., CO, NO) during pyrolysis .
- Differential Scanning Calorimetry (DSC): Monitor exothermic peaks to predict hazardous reactions during scale-up .
Q. How should discrepancies in safety data across SDS be addressed?
- Methodological Answer:
- Cross-Referencing: Compare hazard classifications (e.g., Aaron Chemicals lists H302/H315 , while Combi-Blocks reports "no known hazard" ).
- In-House Testing: Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 404) to verify risks .
- Regulatory Alignment: Follow OSHA HCS guidelines for labeling and SDS authoring .
Q. What computational strategies predict toxicity when experimental data are lacking?
- Methodological Answer:
- QSAR Modeling: Use tools like Toxtree or TEST to estimate oral LD and mutagenicity .
- Docking Studies: Screen for binding to CYP450 isoforms to assess metabolic activation risks .
- Read-Across Analysis: Compare with structurally similar spiro compounds (e.g., tert-butyl diazaspirodecanes) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on environmental persistence?
- Methodological Answer:
- Experimental Testing: Perform OECD 301 biodegradation assays to measure half-life in water/soil .
- Literature Review: Cross-check with spirocyclic lactam analogs (e.g., tert-butyl 2,8-diazaspirodecanes) for degradation patterns .
- Regulatory Compliance: Adhere to EPA TSCA guidelines for disposal and environmental risk mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
